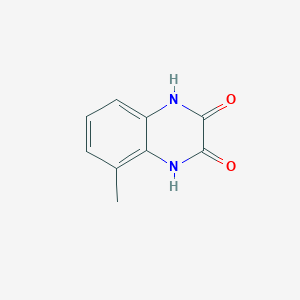

5-methylquinoxaline-2,3(1H,4H)-dione

Description

Significance of the Quinoxaline (B1680401) Core in Heterocyclic Chemistry

The quinoxaline ring system is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net As a fused heterocycle of a benzene (B151609) and a pyrazine (B50134) ring, it possesses aromatic stability. researchgate.net Quinoxaline derivatives have been investigated for a vast range of pharmacological activities. researchgate.net This broad spectrum of activity has made the quinoxaline scaffold a significant target in the development of new therapeutic agents and functional materials. researchgate.net The structural versatility of the quinoxaline core allows for substitutions at various positions, leading to a large family of derivatives with diverse properties. researchgate.netijpda.org

Historical Context of Quinoxaline-2,3(1H,4H)-dione Derivatives in Synthetic and Mechanistic Studies

The synthesis of the parent quinoxaline-2,3(1H,4H)-dione is typically achieved through the condensation reaction of an o-phenylenediamine (B120857) with oxalic acid or its derivatives, such as dimethyloxalate. wikipedia.orgias.ac.in This straightforward method has allowed for the preparation of a variety of substituted quinoxalinedione (B3055175) derivatives. ias.ac.in

Historically, research on quinoxaline-2,3(1H,4H)-dione derivatives has been driven by their potential as antagonists for ionotropic glutamate (B1630785) receptors, specifically the AMPA, kainate, and NMDA receptors. wikipedia.org This has led to the synthesis and evaluation of numerous analogs to explore structure-activity relationships. For instance, substitutions on the benzene ring and at the nitrogen atoms of the dione (B5365651) ring have been systematically investigated to modulate receptor affinity and selectivity. acs.orgnih.gov

Scope and Research Trajectories Pertaining to 5-Methylquinoxaline-2,3(1H,4H)-dione

Research specifically targeting this compound has been more focused, often as part of broader studies on substituted quinoxalinediones. The methyl group at the 5-position influences the electronic and steric properties of the molecule, which can, in turn, affect its biological activity.

A notable area of investigation involves its role as a scaffold for N-methyl-D-aspartate (NMDA) receptor antagonists. acs.orgnih.gov For example, a series of 5-alkyl substituted 6,7-dichloro-1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones were prepared and evaluated for their binding affinity to the glycine (B1666218) site of the NMDA receptor. acs.orgnih.gov This research highlights the importance of the substitution pattern on the quinoxaline core for achieving potent and selective receptor antagonism. While this study focused on 5-alkyl derivatives in general, it provides a key research trajectory for compounds like this compound.

The synthesis of the related isomer, 6-methyl-1,4-dihydro-quinoxaline-2,3-dione, has been reported via a solvent-free grinding method involving the reaction of 4-methyl-benzene-1,2-diamine and oxalic acid dihydrate. ias.ac.in This method offers an efficient and environmentally friendly route to this class of compounds.

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₈N₂O₂ | 176.17 | Not explicitly found |

| 6-Methyl-1,4-dihydroquinoxaline-2,3-dione | C₉H₈N₂O₂ | 176.18 | 6309-61-1 |

Data sourced from multiple references. cymitquimica.comchemimpex.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBILTKMXRWMTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylquinoxaline 2,3 1h,4h Dione and Its Derivatives

Classical Approaches for Quinoxaline-2,3(1H,4H)-dione Nucleus Formation

The traditional syntheses of the quinoxaline-2,3(1H,4H)-dione scaffold have long relied on straightforward condensation and cyclization reactions. These methods, while foundational, often necessitate harsh reaction conditions.

Condensation Reactions with Dicarbonyl Precursors

A primary and widely utilized method for constructing the quinoxaline (B1680401) ring system is the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. researchgate.netresearchgate.netchim.it For the synthesis of 5-methylquinoxaline-2,3(1H,4H)-dione, this involves the reaction of 3-methyl-benzene-1,2-diamine with a suitable dicarbonyl precursor, typically oxalic acid or its derivatives like dimethyloxalate. wikipedia.orgias.ac.in This reaction is generally carried out in an acidic medium or by heating, which facilitates the cyclization to form the stable heterocyclic ring. nih.gov

The general scheme for this reaction is the condensation of the diamine with the dicarbonyl compound, leading to the formation of the six-membered pyrazine (B50134) ring fused to the benzene (B151609) ring. The use of oxalic acid dihydrate has been reported in a solvent-free grinding method, which represents a greener approach to this classical synthesis. ias.ac.in

Table 1: Classical Condensation Reactions for Quinoxaline-2,3(1H,4H)-dione Synthesis

| Diamine Precursor | Dicarbonyl Precursor | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| o-phenylenediamine (B120857) | Oxalic acid | 4N HCl, reflux | Quinoxaline-2,3(1H,4H)-dione | nih.gov |

| o-phenylenediamine | Glyoxal | Acetonitrile (B52724) | Quinoxaline | sapub.org |

| o-phenylenediamines | 1,2-dicarbonyl compounds | Refluxing ethanol (B145695) or acetic acid | Quinoxaline derivatives | researchgate.net |

Cyclization Strategies Involving ortho-Phenylenediamines

Cyclization strategies are central to the formation of the quinoxaline nucleus, with ortho-phenylenediamines serving as the key building blocks. researchgate.netmtieat.org The synthesis of this compound specifically starts with 3-methyl-o-phenylenediamine. These methods often involve intramolecular cyclization of N-substituted aromatic o-diamines or tandem reactions where the cyclization is a key step. sapub.org The versatility of ortho-phenylenediamines allows for their reaction with a variety of reagents that can provide the two-carbon unit required to complete the pyrazine ring.

Modern Synthetic Strategies for Enhanced Efficiency and Selectivity

To overcome the limitations of classical methods, such as long reaction times and the use of harsh reagents, modern synthetic strategies have been developed. These approaches offer improved efficiency, selectivity, and more environmentally benign conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mtieat.orgrsc.orgorganic-chemistry.org In the context of quinoxaline-2,3(1H,4H)-dione synthesis, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields. udayton.edue-journals.in The condensation of o-phenylenediamines with dicarbonyl compounds can be efficiently carried out under microwave heating, often in solvent-free conditions, which aligns with the principles of green chemistry. e-journals.in This technique provides a rapid and efficient alternative to conventional heating methods for the synthesis of quinoxaline derivatives. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference(s) |

|---|---|---|---|---|

| Condensation of diamines and dicarbonyls | Several hours | 3.5 minutes | Excellent yields (80-90%) | e-journals.in |

Phase Transfer Catalysis in Alkylation Reactions

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reagents located in different immiscible phases. In the chemistry of quinoxaline-2,3(1H,4H)-diones, PTC is particularly useful for N-alkylation reactions. tsijournals.comresearchgate.net The acidic N-H protons of the dione (B5365651) can be deprotonated by a base, and the resulting anion can be alkylated. PTC facilitates this process by transferring the anionic quinoxalinedione (B3055175) from the aqueous phase (where it is formed with an inorganic base) to the organic phase (containing the alkylating agent) using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. tsijournals.comcrdeepjournal.org This methodology allows for efficient and selective mono- or di-alkylation under mild conditions. crdeepjournal.org

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds, as they often avoid the need for chemical oxidants or reducing agents. nih.govrsc.org The synthesis of quinoxaline derivatives can be achieved through electrochemical oxidative cyclization. rsc.org For instance, an electrochemical tandem oxidative azidation and intramolecular cyclization strategy has been developed for the synthesis of quinoxaline derivatives from N-aryl enamines. rsc.org Another approach involves the electrochemical cross-dehydrogenative coupling of quinoxalin-2(1H)-ones with other molecules, such as indoles, to create more complex derivatives. rsc.org These methods are characterized by their mild reaction conditions and operational simplicity.

Metal-Free Hydroxylation Protocols

The conversion of quinoxalin-2(1H)-ones to quinoxaline-2,3(1H,4H)-diones via direct C-H hydroxylation is a critical transformation, and several metal-free methods have been developed to achieve this with greater efficiency and environmental consideration. These protocols avoid the use of transition metals, which can be costly and toxic.

One convenient one-pot synthesis involves the C-H hydroxylation of a quinoxalin-2(1H)-one precursor using tert-butyl nitrite (B80452) (TBN) as a promoter in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This reaction proceeds through a radical-mediated nitration at the C-3 position, followed by hydroxylation with water via ipso-substitution to yield the quinoxaline-2,3-dione. researchgate.net

In a move towards greener chemistry, protocols have been developed that utilize air or molecular oxygen as the primary oxidant, eliminating the need for harsh chemical oxidants. An acid-promoted, self-photocatalyzed regioselective oxidation of quinoxalin-2(1H)-ones at the C-3 position uses air (O₂) as a green oxidant. researchgate.netresearchgate.net This method is notable for its mild reaction conditions and for not requiring external photocatalysts or strong oxidants. researchgate.netresearchgate.net Another approach employs visible light and an ionic liquid to catalyze the oxygenation of quinoxalin-2(1H)-ones with aerobic oxygen at room temperature. researchgate.net

Furthering the green chemistry aspect, a practical method for the direct C(sp²)−H hydroxylation of quinoxalin-2(1H)-ones has been established in a recyclable aqueous solution of DL-α-Tocopherol methoxypolyethylene glycol succinate (B1194679) (TPGS-750-M). researchgate.netlookchem.com This process generates the desired quinoxaline-2,3(1H,4H)-dione products exclusively, which can be easily collected through extraction and recrystallization. researchgate.netlookchem.com An efficient and direct oxidative reaction for constructing 1,4-dihydroquinoxaline-2,3-diones has also been developed that is noteworthy for being transition metal-free, surfactant-free, and not requiring chromatographic purification, with product yields reaching up to 99%. researchgate.netfao.org

Synthesis of Substituted this compound Derivatives

Regioselective Functionalization Strategies

Achieving regioselectivity is a significant challenge in the synthesis of substituted quinoxalinediones. The substitution pattern on the benzene ring of the this compound is typically established by selecting a correspondingly substituted o-phenylenediamine as the starting material. For instance, the condensation of 3-methyl-1,2-phenylenediamine with oxalic acid would regioselectively yield this compound.

Functionalization can also occur after the quinoxaline core is formed. Modern strategies involving the direct C-H functionalization of the heterocyclic core are increasingly prevalent. mdpi.com While much of this research focuses on quinolines, the principles are applicable to quinoxalines. mdpi.com For quinoxaline derivatives, functionalization strategies often begin with a pre-functionalized core, such as starting with 5-nitro-2,3-diphenylquinoxaline (B8640550) to introduce other groups at the 5-position. researchgate.net The synthesis of 5-alkyl substituted 6,7-dichloro-1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones demonstrates targeted functionalization at the 5-position of an already substituted ring. nih.gov These methods underscore the importance of precursor selection and reaction sequencing to control the final substitution pattern.

Synthesis of N-Functionalized Quinoxaline-2,3(1H,4H)-dione Scaffolds

Functionalization at the nitrogen atoms (N-1 and N-4) of the quinoxaline-2,3(1H,4H)-dione core is a common strategy to modify the compound's properties. A straightforward method for this is N-alkylation. For example, the parent quinoxaline-2,3(1H,4H)-dione can be N-alkylated with methyl iodide in the presence of anhydrous potassium carbonate (K₂CO₃) to produce the 1,4-dimethyl analogue, 1,4-dimethylquinoxaline-2,3(1H,4H)-dione. nih.gov This reaction serves as a template for introducing various alkyl groups to the scaffold. The synthesis of related heterocyclic diones, such as quinazoline-2,4(1H,3H)-diones, also employs N-alkylation reactions with agents like benzyl (B1604629) chloride or methyl iodide, highlighting this as a versatile and established technique for modifying the nitrogen positions of the heterocyclic ring. nih.gov

Preparation of Halogenated and Nitro-Substituted Derivatives

The introduction of halogen atoms or nitro groups onto the benzene portion of the quinoxaline-2,3(1H,4H)-dione scaffold is typically achieved by starting with a pre-substituted o-phenylenediamine. The condensation of a substituted o-phenylenediamine with oxalic acid provides direct access to the corresponding substituted quinoxaline-2,3(1H,4H)-dione. For example, reacting 4-nitro-benzene-1,2-diamine or 4-chloro-benzene-1,2-diamine with oxalic acid yields 6-nitro-1,4-dihydro-quinoxaline-2,3-dione and 6-chloro-1,4-dihydro-quinoxaline-2,3-dione, respectively. ias.ac.in This foundational approach allows for precise control over the position and type of substituent on the aromatic ring.

The synthesis of 6,7-dichloro-1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones is another key example of preparing halogenated derivatives. nih.govacs.org Furthermore, multi-step synthetic routes can be employed to introduce substituents. For instance, the synthesis of 6-chloro-7-fluoro quinoxaline derivatives begins with 3-chloro-4-fluoro benzamine, which undergoes acetylation and subsequent nitration to create a substituted precursor before the quinoxaline ring is formed. nih.gov

Table 1: Synthesis of Substituted Quinoxaline-2,3(1H,4H)-diones

| Starting Material (Substituted o-phenylenediamine) | Product | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitro-benzene-1,2-diamine | 6-Nitro-1,4-dihydro-quinoxaline-2,3-dione | 120 min | 78 | ias.ac.in |

| 4-Chloro-benzene-1,2-diamine | 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | 60 min | 89 | ias.ac.in |

| 4,5-Dichloro-benzene-1,2-diamine | 6,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione | 30 min | 94 | ias.ac.in |

| 4-Methyl-benzene-1,2-diamine | 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione | 30 min | 92 | ias.ac.in |

Incorporation of Diverse Chemical Moieties (e.g., Sulfonamides, Chalcones, Hydrazinylidene)

A key strategy for creating sulfonamide derivatives involves the electrophilic substitution of the quinoxaline-2,3(1H,4H)-dione core. nih.govmdpi.com Typically, an N-alkylated dione, such as 1,4-dimethylquinoxaline-2,3(1H,4H)-dione, is treated with chlorosulfonic acid to produce the key intermediate, 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. nih.gov This highly reactive sulfonyl chloride can then be reacted with a variety of primary amines, heterocyclic amines (like 2-aminothiazole), or sulfa drugs (like sulfanilamide (B372717) and sulfathiazole) to yield the corresponding sulfonamide derivatives. nih.gov This modular approach allows for the synthesis of a large library of compounds from a common intermediate.

Table 2: Synthesis of 1,4-Dimethylquinoxaline-2,3(1H,4H)-dione-6-sulfonamide Derivatives

| Reactant with Sulfonyl Chloride Intermediate | Resulting Derivative Class | Yield (%) | Reference |

|---|---|---|---|

| 2-Aminothiazole | N-(Thiazol-2-yl) sulfonamide | - | nih.gov |

| 4-Aminoacetophenone | N-(4-Acetylphenyl) sulfonamide | - | nih.gov |

| 4-Aminobenzoic acid | N-(4-Carboxyphenyl) sulfonamide | - | nih.gov |

| Sulfanilamide | N-(4-Sulfamoylphenyl) sulfonamide | - | nih.gov |

| Sulfathiazole | N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl) sulfonamide | - | nih.gov |

The synthesis of quinoxaline-derived chalcones typically involves using the quinoxaline-2,3(1H,4H)-dione as a starting material for a more complex quinoxaline core. researchgate.net For example, the dione can be chlorinated with an agent like phosphorus oxychloride to form 2,3-dichloroquinoxaline. researchgate.net This intermediate is then further functionalized to build the chalcone (B49325) moiety. researchgate.net In these syntheses, the dione structure is a precursor rather than a part of the final chalcone molecule.

Hydrazinylidene moieties can be incorporated into the quinoxaline scaffold through various routes. One method involves the reaction of a Schiff base of the quinoxaline-2,3-dione. ijpda.org Other related derivatives, such as 3-[N'-(arylmethylene)-hydrazino]-1H-quinoxalin-2-one, are synthesized from the corresponding quinoxalin-2(1H)-one precursor. nih.gov The sulfonyl chloride intermediate mentioned previously can also be converted to a 6-sulfonohydrazide derivative via hydrazinolysis with hydrazine (B178648) hydrate. nih.gov This hydrazide can then undergo nucleophilic substitution with various acid chlorides or isocyanates to form N-substituted-6-sulfonohydrazide and hydrazinecarboxamide derivatives. nih.gov

Green Chemistry Considerations in this compound Synthesis

Significant progress has been made in developing environmentally friendly synthetic routes for quinoxaline-2,3(1H,4H)-diones. These methods prioritize waste reduction, energy efficiency, and the avoidance of hazardous reagents.

A prominent example is the one-pot, solvent-free synthesis achieved by simply grinding a substituted o-phenylenediamine with oxalic acid dihydrate in a mortar at room temperature. ias.ac.in This method proceeds in an open atmosphere, boasts high atom economy, and eliminates the need for solvents and catalysts. ias.ac.in The reaction between 4-methyl-benzene-1,2-diamine and oxalic acid under these conditions produces 6-methyl-1,4-dihydro-quinoxaline-2,3-dione in 30 minutes with a 92% yield. ias.ac.in

Microwave-assisted synthesis is another green technique that has been applied to the production of quinoxalines. tsijournals.com The condensation reaction of o-phenylenediamine and oxalic acid can be completed in just 60 seconds of microwave irradiation, offering a significant reduction in reaction time and energy consumption compared to conventional heating. tsijournals.com

The use of water as a reaction medium is a cornerstone of green chemistry. Various 1,2-diamines have been shown to react with 1,2-dicarbonyl compounds in water without any catalyst to afford the desired quinoxaline structures. semanticscholar.org Additionally, as mentioned in the hydroxylation section, using air as a green oxidant and performing reactions in recyclable aqueous surfactant solutions are other important green approaches to this class of compounds. researchgate.netresearchgate.net These methods collectively represent a shift towards more sustainable practices in heterocyclic chemistry. nih.gov

Spectroscopic and Analytical Methods for Structural Characterization of 5 Methylquinoxaline 2,3 1h,4h Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual protons (¹H) and carbon (¹³C) atoms within the 5-methylquinoxaline-2,3(1H,4H)-dione framework.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, type, and connectivity of protons in a molecule. For 6-methyl-1,4-dihydro-quinoxaline-2,3-dione, a closely related derivative, the ¹H NMR spectrum recorded in DMSO-d6 shows a characteristic singlet for the methyl protons (C6-CH₃) at approximately 2.21 ppm. ias.ac.in The aromatic protons on the benzene (B151609) ring appear as a doublet at 6.78 ppm, a singlet at 7.22 ppm, and another doublet at 7.51 ppm. ias.ac.in The two N-H protons of the dione (B5365651) ring typically appear as a broad multiplet further downfield, around 10.11 ppm, due to their acidic nature and exchange with the solvent. ias.ac.in The specific chemical shifts and splitting patterns (multiplicity) of the aromatic protons are dictated by their position relative to the methyl group and the dione ring, providing a clear map of the substitution pattern on the benzene portion of the molecule.

Table 1: Representative ¹H NMR Data for Quinoxaline-2,3(1H,4H)-dione Derivatives (in DMSO-d6)

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione ias.ac.in | CH₃ | 2.21 | s |

| Ar-H | 6.78 | d | |

| Ar-H | 7.22 | s | |

| Ar-H | 7.51 | d | |

| NH (x2) | 10.11 | m | |

| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione ias.ac.in | Ar-H | 6.91 | d |

| Ar-H | 7.32 | d | |

| Ar-H | 7.86 | s | |

| NH (x2) | 9.43 | s | |

| 6-Propyl-1,4-dihydro-quinoxaline-2,3-dione ias.ac.in | CH₃ (propyl) | 0.89 | t |

| CH₂ (propyl) | 1.54 | m | |

| CH₂ (propyl) | 2.55 | t | |

| Ar-H | 6.71 | d | |

| Ar-H | 7.32 | s | |

| Ar-H | 7.62 | d |

s = singlet, d = doublet, t = triplet, m = multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule. This is essential for confirming the carbon backbone of this compound derivatives. In the spectrum of 6-methyl-1,4-dihydro-quinoxaline-2,3-dione, the methyl carbon appears at a high field, around 21.2 ppm. ias.ac.in The carbons of the benzene ring resonate in the typical aromatic region (approximately 117-136 ppm), with their specific shifts influenced by the methyl substituent. ias.ac.in The quaternary carbons and the carbons adjacent to nitrogen show distinct signals. ias.ac.in Crucially, the carbonyl carbons (C2 and C3) of the dione ring are highly deshielded and appear significantly downfield, with a characteristic peak around 156.5 ppm. ias.ac.in

Table 2: Representative ¹³C NMR Data for Quinoxaline-2,3(1H,4H)-dione Derivatives (in DMSO-d6)

| Compound | Chemical Shift (δ, ppm) |

|---|---|

| 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione ias.ac.in | 21.2 (CH₃), 117.5, 119.3, 123.7, 127.3, 131.2, 135.7, 156.5 (C=O) |

| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione ias.ac.in | 119.0, 121.3, 122.7, 125.3, 129.6, 132.5, 160.2 (C=O) |

| 6-Propyl-1,4-dihydro-quinoxaline-2,3-dione ias.ac.in | 13.5, 24.6, 37.9, 120.5, 122.3, 123.5, 126.7, 131.2, 135.1, 159.4 (C=O) |

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve ambiguities and confirm structural assignments. nih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those on the aromatic ring or within alkyl side chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for definitively assigning which proton signal corresponds to which carbon signal. For example, the HSQC spectrum of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione was used to assign the aromatic protons to their corresponding carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (which have no attached protons and are thus absent in HSQC spectra) and for piecing together different fragments of the molecule. The HMBC spectrum of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, for instance, helped to identify the quaternary carbon atoms C5, C8, and C10. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For quinoxaline-2,3-dione derivatives, IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the carbonyl (C=O) and amine (N-H) groups. The IR spectrum typically shows strong absorption bands for the C=O groups of the dione ring in the region of 1650-1730 cm⁻¹. nih.govresearchgate.net The N-H stretching vibrations usually appear as a broad band in the range of 3200-3400 cm⁻¹, with its breadth indicating hydrogen bonding. ias.ac.in The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is directly related to its system of conjugated π-electrons. The quinoxaline (B1680401) ring system is an extended chromophore. In a study of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the experimental UV-Vis spectrum was recorded, and time-dependent DFT was used to calculate absorption maxima and oscillator strengths, showing good correlation between experimental and theoretical values. researchgate.net The position and intensity of the absorption bands are sensitive to the substituents on the quinoxaline ring, offering insights into how modifications affect the electronic structure and conjugation of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the synthesized quinoxaline-dione derivative. For instance, the mass spectrum of 6-methyl-1,4-dihydro-quinoxaline-2,3-dione shows a molecular ion peak at m/z 176, corresponding to its molecular weight, while the chloro-substituted derivative appears at m/z 196.5. ias.ac.in High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, further confirming the elemental composition. The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can also offer clues about the molecule's structure, as weaker bonds tend to break preferentially.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental in determining the purity and concentration of this compound derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound and its derivatives. Its high resolution and sensitivity make it an ideal method for assessing the purity of synthesized compounds and for quantitative analysis in various matrices.

The separation in HPLC is based on the differential partitioning of the analytes between a stationary phase, packed in a column, and a liquid mobile phase that is pumped through the column at high pressure. For quinoxaline derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as methanol, acetonitrile (B52724), and water, often with additives like formic acid to improve peak shape and resolution. nih.govtandfonline.com Detection is typically achieved using a UV detector, as the quinoxaline ring system possesses strong chromophores that absorb UV light at specific wavelengths, commonly around 254 nm and 317 nm. nih.govtandfonline.com

The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of related compounds, such as 6-methyl-1,4-dihydroquinoxaline-2,3-dione, often specify a purity of greater than 98.0% as determined by HPLC, underscoring the industry standard for this technique in quality control.

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. A study on the simultaneous quantitative determination of related quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues demonstrated the robustness of HPLC for such analyses. nih.gov The method involved acid hydrolysis followed by solid-phase extraction cleanup and achieved low limits of detection and good recoveries, highlighting the suitability of HPLC for monitoring these compounds in complex samples. nih.gov

Below is a representative table of HPLC conditions that can be adapted for the analysis of this compound derivatives, based on methods developed for structurally similar compounds. nih.govtandfonline.comnih.gov

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 3 µm particle size, 2.1 mm i.d. x 150 mm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of Methanol/Water/Acetonitrile containing 0.1% Formic Acid. A typical mobile phase composition could be a mixture of methanol, water, and acetonitrile in a ratio of 30:65:5 (v/v/v). tandfonline.com |

| Flow Rate | 0.3 - 1.5 mL/min. A flow rate of 0.4 mL/min has been used for similar compounds. tandfonline.com |

| Detection Wavelength | UV detection at 254 nm or 317 nm. nih.govtandfonline.com |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) is another powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. For many quinoxaline derivatives, direct analysis by GC is feasible. However, for less volatile or polar derivatives, such as those with hydroxyl or amine functionalities, derivatization is often necessary to increase their volatility and thermal stability. nih.gov A common derivatization technique is methylation, which converts polar -OH and -NH groups into less polar methoxy (B1213986) and N-methyl groups, respectively. nih.gov

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (the mobile phase, e.g., helium or nitrogen), travels through the column containing a stationary phase. The choice of the stationary phase is critical for achieving good separation. A common choice for the analysis of many organic compounds, including quinoxaline derivatives, is a 5% phenyl polymethylsiloxane fused-silica capillary column due to its versatility and robustness. nih.gov

GC is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information about the separated components by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. This combination is a highly effective tool for both qualitative identification and quantitative analysis. The retention time of a compound in the GC column helps in its identification, while the mass spectrum provides a molecular fingerprint.

For quantitative analysis, an internal standard is often used to improve the accuracy and precision of the method. The response of the analyte is compared to that of the internal standard to calculate its concentration. The following table outlines typical GC-MS parameters that could be employed for the analysis of this compound derivatives, potentially after a suitable derivatization step. nih.gov

| Parameter | Condition |

| Column | 5% Phenyl Polymethylsiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 10 min. |

| Injection Mode | Splitless or split, depending on the concentration of the analyte |

| MS Detector | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-600 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

Studies on derivatives of quinoxaline-2,3-dione have revealed important structural features. For instance, the crystal structure of 6-methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione showed that the quinoxaline-2,3(1H,4H)-dione core is essentially planar. iucr.orgresearchgate.net Similarly, the structure of 6-chloro-1,4-diethylquinoxaline-2,3(1H,4H)-dione also confirmed the planarity of the quinoxaline-2,3(1H,4H)-dione ring system. researchgate.net In the crystal structure of 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate, the quinoxaline ring system was also found to be essentially planar. iucr.org This planarity is a common feature of the quinoxaline-2,3-dione scaffold and is important for its chemical and biological properties.

The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and π–π stacking. In the case of 6-chloro-1,4-diethylquinoxaline-2,3(1H,4H)-dione, weak C—H⋯O interactions and aromatic π–π stacking interactions were observed, linking the molecules into a three-dimensional network. researchgate.net

The following table summarizes crystallographic data for several derivatives of quinoxaline-2,3-dione, providing insight into the solid-state structures of this class of compounds.

| Compound | 6-methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione iucr.orgresearchgate.net | 6-chloro-1,4-diethylquinoxaline-2,3(1H,4H)-dione researchgate.net | 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate iucr.org |

| Chemical Formula | C₂₁H₁₈N₄O₂ | C₁₂H₁₃ClN₂O₂ | C₁₁H₁₂N₂O₂·H₂O |

| Molecular Weight | 358.39 | 252.69 | 222.24 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | I2/a | P2₁/n |

| a (Å) | 12.465(1) | 14.6454(8) | 7.0695(4) |

| b (Å) | 9.1221(6) | 12.0415(5) | 10.8321(5) |

| c (Å) | 16.1585(12) | 15.1149(9) | 14.4349(6) |

| β (°) | 102.761(8) | 115.621(7) | 101.556(3) |

| Volume (ų) | 1792.0(2) | 2403.5(3) | 1082.98(9) |

| Z | 4 | 8 | 4 |

| Key Structural Features | Quinoxaline-dione ring is essentially planar. Pyridin-2-yl rings are inclined away from the quinoxaline ring. Weak C—H⋯O interactions form a 3D network. | Quinoxaline-dione ring is planar. Ethyl groups deviate in opposite directions. Weak C—H⋯O interactions and π–π stacking are present. | Quinoxaline ring system is essentially planar. Molecules are linked by O—H⋯O and C—H⋯O hydrogen bonds into layers. |

Computational and Theoretical Studies of 5 Methylquinoxaline 2,3 1h,4h Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. It is employed to determine the optimized molecular geometry and electronic structure of quinoxaline (B1680401) derivatives. researchgate.netias.ac.in DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(2d,2p), can accurately predict structural parameters. researchgate.netuctm.edu For the quinoxaline-2,3-dione core, the heterocyclic ring system is generally found to be nearly planar. ias.ac.inuctm.edu

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. In studies of similar quinoxaline-2,3-dione structures, like 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, specific bond lengths have been calculated, providing a reference for the expected values in the 5-methyl derivative. uctm.edu For instance, the N–C bonds within the dione (B5365651) ring are typically shorter than the N-alkyl bonds, and the C=O bond lengths are characteristic of double bonds. uctm.edu

Table 1: Representative DFT-Calculated Structural Parameters for a Quinoxaline-2,3-dione Analog (Data based on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione) uctm.edu

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1–C2 | 1.382 Å |

| Bond Length | N4–C3 | 1.382 Å |

| Bond Length | C2=O12 | 1.222 Å |

| Bond Length | C3=O13 | 1.221 Å |

| Bond Length | C5a-C9a | 1.411 Å |

| Bond Angle | C10-N1-C2 | 123.1° |

| Bond Angle | C5-N4-C3 | 123.2° |

| Bond Angle | N1-C2-C3 | 118.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For a closely related compound, 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione, DFT calculations determined the HOMO energy to be -6.1139 eV and the LUMO energy to be -1.4232 eV. This results in a HOMO-LUMO energy gap of 4.6907 eV, indicating significant stability. The HOMO and LUMO orbitals were found to be localized over the entire bicyclic ring system. For 5-methylquinoxaline-2,3(1H,4H)-dione, a similar distribution and energy gap are anticipated, governing its electronic transitions and reactivity profile.

Table 2: Calculated Frontier Orbital Energies and Related Parameters for a Quinoxaline-2,3-dione Analog (Data based on 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione)

| Parameter | Value (eV) |

| EHOMO | -6.1139 |

| ELUMO | -1.4232 |

| Energy Gap (ΔE) | 4.6907 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

In studies of quinoxaline derivatives, the MEP surface clearly identifies the electronegative oxygen atoms of the carbonyl groups as the region with the most negative potential, making them centers for electrophilic interaction. researchgate.net Conversely, the areas around the N-H protons and sometimes the aromatic protons show a positive potential, indicating them as sites for nucleophilic interaction. For this compound, the MEP analysis would similarly highlight the carbonyl oxygens as primary sites for hydrogen bonding and electrophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This method investigates interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

Vibrational Frequencies (FT-IR): Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the theoretical level, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.net For quinoxaline-2,3-dione derivatives, characteristic vibrational modes include C=O stretching, N-H bending, C-N stretching, and aromatic C-H stretching. researchgate.netresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.govruc.dk Calculations are typically performed on the optimized geometry of the molecule, and the results often show a strong linear correlation with experimental shifts. researchgate.nethelsinki.firesearchgate.net For quinoxaline derivatives, DFT can accurately predict the chemical shifts of aromatic protons and carbons, as well as those of the methyl and carbonyl groups, aiding in the correct assignment of experimental spectra. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies for a Quinoxaline-2,3-dione Analog (Data based on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione) researchgate.net

| Assignment | Calculated Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3198 |

| C=O stretching | 1756, 1729 |

| C=C stretching (aromatic) | 1604, 1583 |

| N-H bending/C-N stretching | 1480, 1373 |

| C-H bending (out-of-plane) | 885, 831 |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the electronic excitation energies and oscillator strengths of a molecule. ruc.dk This information allows for the theoretical prediction of its ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.netias.ac.in The method can determine the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions involved, such as π→π* or n→π*. ias.ac.in

In a study of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, TD-DFT calculations performed in a solvent continuum model successfully predicted the UV-Vis absorption bands. researchgate.net The major electronic transitions were identified as originating from HOMO to LUMO or other nearby orbitals. For this compound, TD-DFT would be used to predict its absorption spectrum, providing insight into how the methyl group influences the electronic transitions within the quinoxaline chromophore.

Table 4: Representative TD-DFT Calculated Electronic Transitions for a Quinoxaline-2,3-dione Analog (Data based on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione) researchgate.net

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Orbital Transition) |

| 335.7 | 0.1132 | HOMO -> LUMO |

| 300.5 | 0.0987 | HOMO-1 -> LUMO |

| 263.4 | 0.2541 | HOMO -> LUMO+1 |

| 244.9 | 0.2115 | HOMO-2 -> LUMO |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, its flexibility, and its interactions with its environment (e.g., solvent or a biological receptor).

For a very close analog, 7-methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione, MD simulations have been used to assess its stability when interacting with a protein. researchgate.net Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value indicates that the molecule has reached equilibrium and is conformationally stable. researchgate.net

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule. researchgate.net

Radius of Gyration (Rg): This parameter describes the compactness of the molecule's structure. A stable Rg value suggests that the molecule maintains a consistent shape and does not undergo significant unfolding or conformational changes. researchgate.net

MD simulations of this compound would provide valuable information on its dynamic behavior, preferred conformations in solution, and the nature of its intermolecular interactions, such as hydrogen bonding with water molecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Mechanistic Insights

While specific QSAR and QSPR models for this compound are not extensively detailed in the literature, studies on the broader quinoxaline-2,3-dione class provide valuable mechanistic insights that are applicable to this derivative. QSAR models are developed to correlate variations in the chemical structure of compounds with their biological activity, while QSPR models relate structure to physical properties.

3D-QSAR studies on various quinoxaline derivatives have demonstrated the importance of steric and hydrophobic properties for biological activity. For instance, a model developed for a series of quinoxaline-2,3-dione derivatives with leptospirocidal activity indicated that enhanced in vitro activity could be achieved with more hydrophobic and less sterically bulky substituent groups. nih.gov This suggests that the methyl group at the 5-position likely contributes to the molecule's hydrophobic character, potentially influencing its interaction with biological targets.

Further QSAR studies on different, but related, heterocyclic systems like 6H-indolo[2,3-b]quinoxalines have shown that cytotoxic potency is influenced by the nature of substituents. researchgate.net These models suggested that candidate structures with increased cytotoxic potential should include cyclic substituents or those with primary carbon atoms. researchgate.net Such findings highlight the sensitivity of the quinoxaline scaffold's activity to the electronic and steric nature of its substituents.

QSPR studies have been applied to quinoxaline-2,3-dione derivatives to predict their optical and photovoltaic properties. wu.ac.th These models use computational methods like Density Functional Theory (DFT) to correlate molecular structure with properties such as HOMO-LUMO energy levels, which are crucial for electron injection and dye regeneration processes in solar cells. wu.ac.th These relationships underscore how structural modifications, including methylation, can tune the electronic properties of the quinoxaline core.

Molecular Docking Studies for Ligand-Target Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies have been instrumental in hypothesizing binding modes and elucidating interactions with various biological targets, primarily receptors and enzymes.

Docking studies on quinoxaline derivatives have revealed significant binding affinities with a range of protein targets. For example, novel quinoxaline derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR), showing binding energies ranging from -9.57 to -12.03 kcal/mol. nih.gov Other studies have explored the interactions of quinoxaline-2,3-dione derivatives with proteins associated with lung cancer (PDB ID: 6G77) and cervical cancer (PDB ID: 1M17), demonstrating the scaffold's potential as a template for anticancer agents. researchgate.net The specific placement of the methyl group on the 5-position would modulate the fit and interactions within these binding pockets.

The analysis of docking poses reveals key interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking.

For the quinoxaline scaffold, interactions with specific amino acid residues have been identified across different targets:

COX-2: Docking of quinoxalinone derivatives into the active site of cyclooxygenase-2 (COX-2) showed hydrogen bond interactions with Tyr355 and Arg120. mdpi.com The quinoxaline ring itself can also participate in pi-pi stacking interactions with aromatic residues like Tyr355. mdpi.com

VEGFR-2: In the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), quinoxaline derivatives have been shown to form hydrogen bonds with the side chain of Glu885. ekb.eg

5-HT3 Receptors: Homology models of 5-HT3A and 5-HT3AB receptors predict that the quinoxaline core fits into an aromatic environment. A key pharmacophoric feature is a hydrogen bond acceptor, which interacts with a network of water molecules stabilized by residues such as Tyr234. nih.gov

These studies collectively indicate that the dione moiety of the quinoxaline-2,3-dione core frequently acts as a hydrogen bond acceptor, while the benzene (B151609) ring provides a surface for hydrophobic and pi-stacking interactions. The 5-methyl group would likely engage in favorable van der Waals or hydrophobic interactions within a corresponding sub-pocket of the binding site.

| Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| COX-2 | Tyr355, Arg120 | Hydrogen Bonding, π-π Stacking | mdpi.com |

| VEGFR-2 | Glu885 | Hydrogen Bonding | ekb.eg |

| 5-HT3A/AB | Tyr234 (via water) | Hydrogen Bonding, Aromatic Interactions | nih.gov |

| EGFR | Not Specified | General Binding (Energy-based) | nih.gov |

Quinoxaline-2,3-diones are well-established as antagonists of ionotropic glutamate (B1630785) receptors, specifically the AMPA and NMDA receptors. wikipedia.org Computational studies, in conjunction with experimental data, have helped elucidate the mechanisms behind this antagonism.

NMDA Receptor Antagonism: Derivatives with substituents at the 5-position of the quinoxaline-2,3-dione core are potent antagonists at the glycine (B1666218) co-agonist site of the NMDA receptor. nih.gov Structure-activity relationship studies have shown that the binding affinity is significantly enhanced if a substituent at the 5-position, such as a heterocyclic group, can participate as a hydrogen bond acceptor. nih.gov This highlights the critical role of the 5-position in mediating receptor binding. 5-Phosphonomethylquinoxalinediones have also been identified as competitive NMDA receptor antagonists with selectivity for specific subunit compositions. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a "fingerprint" of close contacts.

The most significant contributions to the crystal packing in the 1,4,6-trimethyl derivative are from H···H contacts, accounting for over half of all interactions. iucr.orgnih.gov This is typical for molecules with a high proportion of hydrogen atoms on their surfaces. The next most important interactions are O···H/H···O contacts, which represent the hydrogen bonds that are crucial for stabilizing the crystal structure. iucr.orgnih.gov

A detailed breakdown of the interaction percentages from the Hirshfeld analysis of 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate is presented below. iucr.orgnih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 51.3 |

| O···H / H···O | 28.6 |

| C···C | 8.2 |

| C···H / H···C | 5.8 |

| C···N / N···C | 4.5 |

| N···H / H···N | 1.1 |

| O···C / C···O | 0.5 |

Advanced Applications Based on Chemical Principles of 5 Methylquinoxaline 2,3 1h,4h Dione

Application as Versatile Building Blocks in Complex Organic Synthesis

The quinoxaline-2,3(1H,4H)-dione scaffold, including its 5-methyl derivative, is a key starting material in organic synthesis. nih.govaau.edu.et Its structure allows for various chemical modifications, making it a versatile building block for creating a range of complex organic molecules. nih.gov The synthesis of quinoxaline-2,3(1H,4H)-dione itself is often achieved through the condensation of an o-phenylenediamine (B120857) with oxalic acid. aau.edu.etpharmacyjournal.in

This core structure can be manipulated through reactions like reduction and oxidation to produce a series of derivatives with different oxidation states, such as 1,2,3,4-tetrahydroquinoxalines and quinoxalin-2(1H)-ones. nih.gov Furthermore, the nitrogen and oxygen atoms within the dione (B5365651) ring can act as sites for N-alkylation or participate in complexation with metal ions, leading to the formation of new coordination complexes. aau.edu.etuniven.ac.za For instance, researchers have synthesized Schiff base ligands from 1,4-dihydro-quinoxaline-2,3-dione derivatives, which were then used to create Zn(II) and Cd(II) metal complexes. aau.edu.et The reactivity of the quinoxaline (B1680401) core also allows for the introduction of various substituents onto the benzene (B151609) ring, enabling the synthesis of a diverse library of compounds for applications in medicinal chemistry and materials science. acs.org

Mechanistic Investigations in Corrosion Inhibition by Quinoxaline-2,3(1H,4H)-dione Derivatives

Quinoxaline derivatives are recognized as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. research-nexus.netnajah.eduacs.org Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.eduhilarispublisher.com The efficiency of these inhibitors generally increases with their concentration. research-nexus.netnih.gov The molecular structure, including the presence of heteroatoms (N, O), π-electrons in the aromatic ring, and the planarity of the molecule, plays a crucial role in the adsorption process. nih.govmdpi.com

The adsorption of quinoxaline-2,3(1H,4H)-dione derivatives on metal surfaces is a key aspect of their corrosion inhibition mechanism. This process is often described by adsorption isotherms, with the Langmuir adsorption isotherm being the most commonly fitted model. najah.edunih.govelectrochemsci.orgimist.maresearchgate.net The adherence to the Langmuir isotherm suggests that the inhibitor molecules form a monolayer on the metal surface at specific, homogeneous adsorption sites. najah.eduresearchgate.net

The adsorption can involve both physical (physisorption) and chemical (chemisorption) interactions. imist.ma Physisorption occurs through electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the sharing or transfer of charge from the inhibitor molecules to the vacant d-orbitals of the metal, forming a coordinate-type bond. mdpi.com The calculated values of thermodynamic parameters, such as the heat of adsorption, can indicate the dominant mode of interaction. For instance, a heat of adsorption around -31.38 kJ/mol for quinoxaline on copper suggests a mixed-mode adsorption mechanism. imist.maimist.ma Studies have shown that the adsorption process is typically spontaneous. imist.maimist.ma

| Inhibitor | Metal | Corrosive Medium | Adsorption Isotherm Model | Inhibition Efficiency (%) at Optimal Concentration | Reference |

|---|---|---|---|---|---|

| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) | Mild Steel | 1.0 M HCl | Langmuir | >90 (at 8 mM) | najah.eduhilarispublisher.com |

| diethyl 2,2-(6-methyl-2,3-dioxo-2,3-dihydroquinoxaline-1,4-diyl)diacetate (QX-CH3) | Mild Steel | 1.0 M HCl | Langmuir | >90 (at 10⁻³ M) | research-nexus.net |

| Quinoxaline (QX) | Copper | 1.5 M HNO₃ | Langmuir | >90 (at high concentration) | imist.maimist.ma |

| 2,3-Quinoxalinedione (QD) | Steel | 1 M HCl | Langmuir | ~88 (at 10⁻³ M) | researchgate.net |

Electrochemical techniques are fundamental to understanding the interaction between quinoxaline inhibitors and metal surfaces. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are the most common methods employed. research-nexus.netnih.govelectrochemsci.org

PDP studies reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Quinoxaline derivatives typically act as mixed-type inhibitors, meaning they suppress both reactions. acs.orgnih.govelectrochemsci.orguniven.ac.za This is observed as a shift in the polarization curves to lower current densities upon the addition of the inhibitor. univen.ac.za

EIS measurements provide information about the resistance of the metal-solution interface. In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases significantly, indicating a slowing of the corrosion process. research-nexus.netnajah.edu The decrease in the double-layer capacitance (Cdl) often observed is attributed to the replacement of water molecules at the interface by the inhibitor molecules, which have a lower dielectric constant. najah.edu These electrochemical results are consistently supported by theoretical calculations and surface analysis techniques like scanning electron microscopy (SEM). research-nexus.netnih.gov

| Inhibitor | Concentration | Technique | Key Finding | Reference |

|---|---|---|---|---|

| NSQN & CSQN Derivatives | 1x10⁻³ M | PDP, EIS | Mixed-type inhibitors with high efficiency (96% for NSQN). nih.gov | nih.gov |

| QX-H & QX-CH3 Derivatives | 10⁻³ M | PDP, EIS | Mixed-type inhibitors; QX-CH3 showed superior performance. research-nexus.net | research-nexus.net |

| STQ, BMQ, FVQ Derivatives | 2 to 8 mM | PDP, EIS | Act as mixed-type inhibitors; efficiency increases with concentration. najah.edu | najah.edu |

| Quinoxaline Derivatives | N/A | Tafel Polarization | Act as mixed-type inhibitors, slightly cathodic in nature in H₂SO₄. electrochemsci.org | electrochemsci.org |

Role in Dye-Sensitized Solar Cell (DSSC) Dye Design

Quinoxaline derivatives, including those based on the 2,3(1H,4H)-dione structure, have emerged as promising components in the design of organic dyes for dye-sensitized solar cells (DSSCs). case.eduacs.org Their electron-accepting nature makes the quinoxaline unit a valuable building block for creating sensitizers that can efficiently absorb light and facilitate charge separation and transfer processes, which are critical for solar energy conversion. case.edursc.org

The efficiency of a DSSC is highly dependent on the electronic properties of the dye. Key parameters that are optimized include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgproquest.com The LUMO level of the dye must be more negative than the conduction band edge of the semiconductor (typically TiO₂) to ensure a sufficient driving force for electron injection (ΔGinj) from the photo-excited dye into the semiconductor. case.eduacs.orgproquest.com Conversely, the HOMO level must be more positive than the redox potential of the electrolyte to allow for efficient dye regeneration (ΔGreg). proquest.com

Introducing electron-withdrawing groups, such as fluorine atoms, into the quinoxaline unit can lower the LUMO energy level, which can enhance the push-pull interactions within the dye and improve the electron injection driving force. rsc.org Theoretical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are extensively used to predict and fine-tune these electronic parameters, guiding the rational design of new, more efficient quinoxaline-based dyes. proquest.comnih.gov The introduction of different functional groups and the modification of the molecular structure allow for the tuning of the dye's absorption spectrum, aiming for broader absorption across the visible and near-infrared regions. rsc.orgmdpi.com

A prevalent and successful design strategy for organic DSSC dyes is the Donor-π-Acceptor (D-π-A) architecture. case.edunih.gov In this framework, the quinoxaline moiety often serves as the primary electron acceptor (A) or as part of the π-conjugated bridge that connects an electron-donating group (D) to an anchoring group (also an acceptor) that binds to the semiconductor surface. case.eduresearchgate.net

Donor (D): Typically an electron-rich unit, such as triphenylamine, carbazole, or indoloquinoxaline, which provides the electrons upon photoexcitation. case.eduresearchgate.net

π-Bridge: A conjugated system that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon light absorption. researchgate.net

Acceptor/Anchor (A): An electron-withdrawing group, often containing a carboxylic or cyanoacrylic acid function, that accepts the electron and anchors the dye to the TiO₂ surface. case.eduresearchgate.net

By systematically modifying each component—for example, by using dual donors or extending the π-conjugation—researchers can optimize the dye's properties. nih.govmdpi.com For instance, creating a D-A-π-A configuration, where the quinoxaline unit acts as an additional internal acceptor, can lead to enhanced performance. case.edu This molecular engineering approach allows for the development of dyes with high molar extinction coefficients, broad absorption spectra, and appropriate energy levels, ultimately leading to higher power conversion efficiencies in DSSCs. case.edursc.orgmdpi.com

Potential in Non-Linear Optical (NLO) Material Development

The development of materials with significant non-linear optical (NLO) properties is a crucial area of research for applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical data storage. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, have emerged as promising candidates for NLO materials due to their large second- and third-order optical nonlinearities, fast response times, and the ability to be chemically modified to fine-tune their properties. The quinoxaline-2,3(1H,4H)-dione scaffold has attracted interest in this field owing to its inherent electronic characteristics and the potential for strategic functionalization to enhance NLO responses.

Research into the NLO properties of quinoxaline-2,3(1H,4H)-dione derivatives has primarily focused on understanding the structure-property relationships that govern their hyperpolarizability. The core of this investigation lies in modifying the quinoxaline-2,3(1H,4H)-dione structure with various electron-donating and electron-withdrawing groups to modulate the intramolecular charge transfer (ICT), a key mechanism for generating a strong NLO response.

While specific experimental or theoretical NLO data for 5-methylquinoxaline-2,3(1H,4H)-dione is not extensively available in the current body of scientific literature, studies on closely related derivatives provide valuable insights into the potential of this class of compounds. Theoretical investigations using Density Functional Theory (DFT) have been instrumental in predicting the NLO properties of these molecules.

For instance, a study on a series of quinoxaline-2,3(1H,4H)-dione derivatives designed for dye-sensitized solar cells explored their electronic and optical properties, which are intrinsically linked to their NLO behavior. wu.ac.th This research included a derivative featuring a methyl group on the quinoxaline ring, specifically at the 6-position, which is an isomer of the target compound. The study calculated various electronic parameters that are critical for NLO activity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap.

The strategic placement of substituents on the quinoxaline-2,3(1H,4H)-dione core significantly influences the NLO properties. The introduction of a methyl group, as in this compound, acts as a weak electron-donating group. The position of this substituent can subtly alter the electronic distribution within the molecule, thereby affecting its hyperpolarizability. To achieve a significant NLO response, it is common to incorporate stronger electron-donating groups and to extend the π-conjugated system that connects the donor and acceptor moieties.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-methylquinoxaline-2,3(1H,4H)-dione and its derivatives?

- Methodological Answer : The core quinoxaline-dione scaffold can be synthesized by refluxing benzene-1,2-diamine with oxalic acid in 10% HCl at 100°C for 2 hours, yielding 93% of 1,4-dihydroquinoxaline-2,3-dione . For functionalization, derivatives are often synthesized via condensation reactions. For example, refluxing 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione with 2-alkyl-4H-benzo[d][1,3]oxazin-4-one in glacial acetic acid for 6 hours produces alkyl-substituted quinoxaline-dione analogs .

Q. How is reaction progress monitored during the synthesis of quinoxaline-dione derivatives?

- Methodological Answer : Thin-layer chromatography (TLC) is routinely used to track reaction completion. For instance, in the synthesis of 6-substituted quinoxaline-diones, TLC (using ethyl acetate/hexane as the mobile phase) confirms the disappearance of starting materials . Post-reaction, excess solvents (e.g., acetic acid) are evaporated under reduced pressure, followed by trituration with hexane to isolate solids .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the thionation of quinoxaline-2,3(1H,4H)-dione?

- Methodological Answer : Thionation efficiency depends on the choice of reagents and solvents. For example, using sodium hydrogen sulfide (NaSH) in ethanol under reflux for 5 hours achieves 86% yield of quinoxaline-2,3(1H,4H)-dithione, whereas thiourea gives moderate yields . Systematic optimization should compare parameters like reflux duration, solvent polarity, and reagent stoichiometry. Contradictory yield data may arise from impurities in thionating agents (e.g., phosphorous pentasulfide vs. NaSH) .

Q. What strategies address contradictory data in the biological activity of quinoxaline-dione analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) require structure-activity relationship (SAR) studies. For example, modifying the quinoxaline core with sulfonamide groups (via condensation with aldehydes or isatin in glacial acetic acid) can alter activity profiles . Researchers should standardize assays (e.g., using RAW264.7 cells for anti-inflammatory evaluation) and control substituent positions (e.g., methyl or methoxy groups) to isolate contributing factors .

Q. How can advanced purification techniques resolve challenges in isolating quinoxaline-dione derivatives?

- Methodological Answer : High-purity isolation often involves recrystallization from polar aprotic solvents (e.g., DMSO) or column chromatography. For instance, hydrazone derivatives of quinoxaline-diones are purified via neutralization with dilute HCl after refluxing in acetic acid, followed by filtration and washing with ethanol . Purity validation using -NMR (e.g., observing sharp singlet peaks for –CONH– groups at δ 11.92) is critical .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the thermal stability of quinoxaline-dione derivatives?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended. For example, compounds with >300°C melting points (e.g., 1,4-dihydroquinoxaline-2,3-dione) exhibit high thermal stability, making them suitable for high-temperature applications . Stability under reflux conditions (e.g., in acetic acid) should also be tested to validate synthetic robustness .

Q. What analytical methods are critical for characterizing quinoxaline-dione functionalization?

- Methodological Answer : Beyond -NMR, LC-MS and IR spectroscopy are essential. For sulfonamide derivatives, IR absorption bands near 1650 cm confirm C=O stretching, while LC-MS verifies molecular ion peaks matching expected masses . X-ray crystallography can resolve stereochemical ambiguities in alkyl-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.